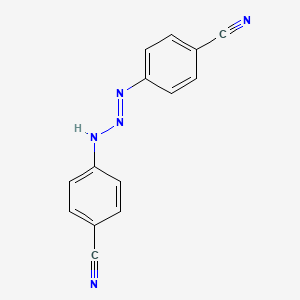
4,4'-(1e)-Triaz-1-ene-1,3-diyldibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1e)-Triaz-1-ene-1,3-diyldibenzonitrile is a chemical compound known for its unique structure and properties
Preparation Methods
The synthesis of 4,4’-(1e)-Triaz-1-ene-1,3-diyldibenzonitrile typically involves a series of chemical reactions. One common synthetic route includes the reaction of benzonitrile derivatives with triazene intermediates under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product. Industrial production methods may vary, but they generally follow similar principles, with an emphasis on scalability and cost-effectiveness.
Chemical Reactions Analysis
4,4’-(1e)-Triaz-1-ene-1,3-diyldibenzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4’-(1e)-Triaz-1-ene-1,3-diyldibenzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4’-(1e)-Triaz-1-ene-1,3-diyldibenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.
Comparison with Similar Compounds
4,4’-(1e)-Triaz-1-ene-1,3-diyldibenzonitrile can be compared with other similar compounds, such as:
- 4,4’-(1e)-Triaz-1-ene-1,3-diyldibenzoate
- 4,4’-(1e)-Triaz-1-ene-1,3-diyldibenzamide These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of 4,4’-(1e)-Triaz-1-ene-1,3-diyldibenzonitrile lies in its specific arrangement of atoms and the resulting properties, making it a valuable compound for various applications.
Properties
CAS No. |
63193-66-8 |
|---|---|
Molecular Formula |
C14H9N5 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
4-[2-(4-cyanophenyl)iminohydrazinyl]benzonitrile |
InChI |
InChI=1S/C14H9N5/c15-9-11-1-5-13(6-2-11)17-19-18-14-7-3-12(10-16)4-8-14/h1-8H,(H,17,18) |
InChI Key |
YYQQLTVBTOYPFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NN=NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


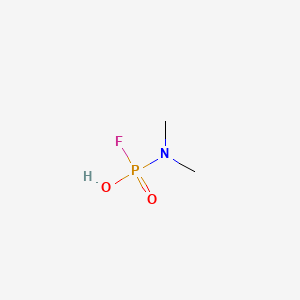
![2-[3-(4-tert-Butylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14493151.png)
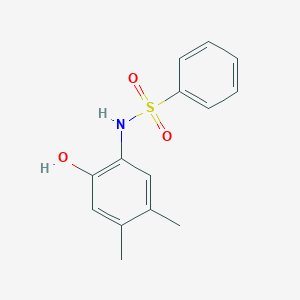

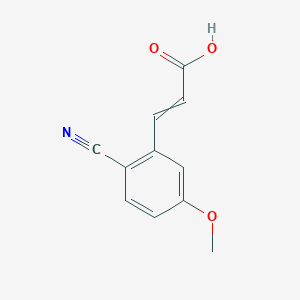
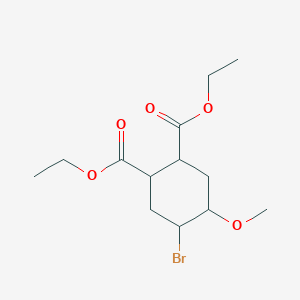


![(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium](/img/structure/B14493196.png)
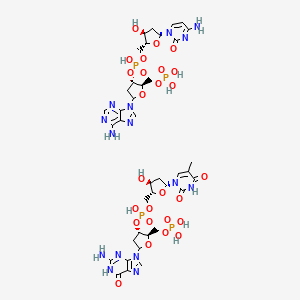
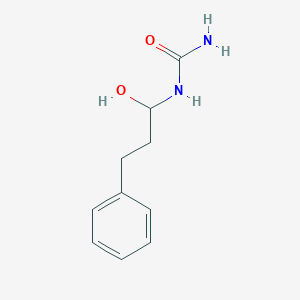
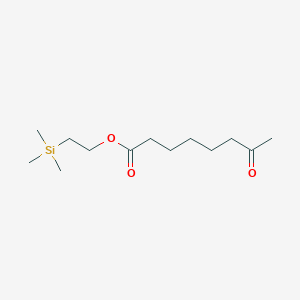
![6,6-Diethyl-2-phenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14493208.png)

